2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(2-bromo-4-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-17(2,3)13-7-8-16(15(18)12-13)20-11-9-14-6-4-5-10-19-14;/h7-8,12,14,19H,4-6,9-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWZPUXHKIQUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-22-2 | |
| Record name | Piperidine, 2-[2-[2-bromo-4-(1,1-dimethylethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Approach
A robust and high-yielding method involves the Suzuki-Miyaura cross-coupling between a boronate ester derivative of a piperidine carboxylic acid tert-butyl ester and a bromo-substituted phenylpiperidine intermediate.
This method yields the desired intermediate with excellent efficiency (93%) and high purity, as confirmed by LC-MS (m/z 422.0 for M+Na).
Hydrogenation and Further Functionalization
In related synthetic sequences, hydrogenation over Pd-C catalyst is employed to reduce intermediates, followed by functional group transformations such as amidation or hydrolysis:
Subsequent amidation or carboxylic acid formation steps involve reagents like EDC·HCl and HOBt in DMF, followed by ammonolysis to introduce amino functionalities.
Nucleophilic Substitution for Phenoxy-Ethyl Linkage
The phenoxy-ethyl linkage is typically formed by nucleophilic substitution of a bromoalkyl intermediate with the phenol derivative under basic conditions, often using potassium carbonate or sodium carbonate as base in polar aprotic solvents such as 1,4-dioxane or tetrahydrofuran (THF).
Detailed Reaction Sequence Example
A representative synthetic route based on literature data is summarized below:
Analytical and Purification Considerations
- Catalyst Removal: Pd-C catalyst is removed by filtration after hydrogenation steps.
- Purification: Silica gel column chromatography is commonly employed post-coupling to purify intermediates and final products.
- Characterization: LC-MS and ^1H NMR spectroscopy confirm molecular weight and structural integrity.
- Reaction Atmosphere: Inert atmosphere (argon or nitrogen) is critical during palladium-catalyzed steps to prevent catalyst degradation.
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Main Synthetic Strategy | Palladium-catalyzed Suzuki-Miyaura cross-coupling |
| Key Catalysts | Pd(PPh3)4, Pd-C for hydrogenation |
| Solvents | Toluene, Ethanol, 1,4-Dioxane, Methanol, DMF |
| Base | Sodium carbonate (aqueous), Potassium carbonate |
| Temperature Range | Room temperature to 80 °C |
| Reaction Time | 1.5 h (hydrogenation) to 4.5 h (coupling) |
| Yield | Up to 93% for coupling step |
| Purification | Silica gel chromatography |
| Atmosphere | Inert (argon or nitrogen) |
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products like azido or thiocyanato derivatives.
Electrophilic Substitution: Products like nitro or sulfonic acid derivatives.
Oxidation: Products like carboxylic acids or ketones.
Reduction: Products like alcohols or amines.
Scientific Research Applications
2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of piperidine derivatives with biological systems.
Industrial Applications: It can be used in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, leading to changes in their activity. The bromine atom and tert-butyl group can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride
- Molecular Formula: C₁₇H₂₇BrClNO
- Molecular Weight : 376.76 g/mol
- CAS Number : 1220029-64-0
- Structural Features: A piperidine ring substituted at the 4-position with a 2-[2-bromo-4-(tert-butyl)phenoxy]ethyl chain. The aromatic ring contains a bromine atom at the 2-position and a bulky tert-butyl group at the 4-position. The hydrochloride salt enhances solubility and stability .
This compound is utilized in pharmaceutical and biochemical research, with commercial availability noted under identifiers such as CTK5I6396 and AKOS015843882 .
Comparison with Structural Analogs
Substituent Branching: tert-Butyl vs. sec-Butyl
Compound: 2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride (CAS: Not provided; MDL: MFCD13560028)
- Key Difference : The sec-butyl group replaces the tert-butyl moiety, altering steric and electronic properties.
- Synthetic Accessibility: sec-Butyl is less branched, which could simplify synthesis but reduce metabolic stability .
Aromatic Substitution Pattern
Compound : 2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride (CAS: 1220032-45-0)
- Key Difference: A 4-bromobenzyloxy group replaces the bromophenoxy-tert-butyl system.
- Bioactivity: Benzyloxy groups are common in antimicrobial agents (e.g., ’s pyrimidinones), suggesting possible activity, but direct data for this compound is unavailable .
Piperidine Substitution Position
Compound: 3-{2-[4-Bromo-2-(tert-butyl)phenoxy]ethyl}piperidine hydrochloride (CAS: 1220027-53-1)
- Key Difference: The phenoxyethyl chain is attached to the 3-position of the piperidine ring.
- Impact :
Physicochemical Data
Inferred Bioactivity
- Antimicrobial Potential: Pyrimidinone derivatives with bromo and tert-butyl groups (e.g., ’s 3a, 3b) exhibit antibacterial activity against Staphylococcus aureus and Bacillus species. The target compound’s structural similarity suggests possible antimicrobial properties, though direct evidence is lacking .
- Pharmacokinetics : The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development .
Biological Activity
2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H27BrClNO
- Molecular Weight : 376.77 g/mol
- CAS Number : 1219979-22-2
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives and brominated phenolic compounds. The synthetic pathway often includes:
- Bromination of the phenolic compound.
- Etherification with ethylene glycol derivatives.
- Formation of the piperidine moiety through nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| This compound | 4 µg/mL | Staphylococcus aureus |
| Similar Piperidine Derivative | 8 µg/mL | Escherichia coli |
These findings suggest that structural modifications in the piperidine ring can enhance biological activity against specific pathogens.
Structure-Activity Relationship (SAR)
The SAR studies highlight that the presence of the bromo and tert-butyl groups significantly affects the compound's potency. For instance, the bromo group enhances lipophilicity, which may improve cellular uptake and subsequent biological effects.
Study 1: Antitubercular Activity
A study evaluated various piperidine derivatives for their antitubercular activity against Mycobacterium tuberculosis. The results showed that certain structural modifications led to enhanced activity:
- Compound A : MIC = 0.5 µg/mL
- Compound B (similar to 2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine) : MIC = 1 µg/mL
This study suggests that compounds with similar structures can exhibit varying degrees of efficacy based on their substituents.
Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of piperidine derivatives, noting that compounds with bulky groups like tert-butyl demonstrated increased affinity for neurotransmitter receptors.
Q & A
Q. How to address poor reproducibility in piperidine ring functionalization?
- Methodological Answer :
- Issue : Competing N- vs. O-alkylation. Use protecting groups (Boc) on piperidine nitrogen during synthesis .
- Optimization : Switch to Mitsunobu conditions (DIAD, PPh) for regioselective ether formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
